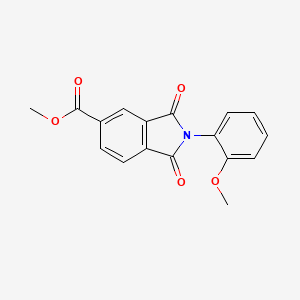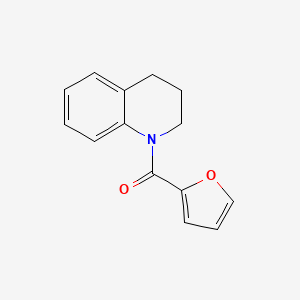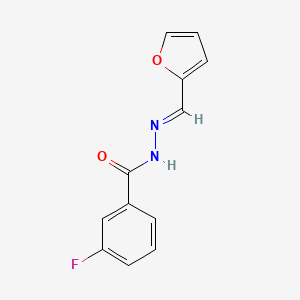
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as the Bischler-Napieralski reaction, which can be used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into more complex structures (Browne et al., 1981). Another method includes the practical synthesis of compounds through reactions like esterification and the Suzuki−Miyaura reaction (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through X-ray crystallography, providing insights into the stereochemical configuration of these molecules (Browne et al., 1981).
Chemical Reactions and Properties
Chemical reactions of interest include condensation reactions that lead to the synthesis of benzodiazepine derivatives, demonstrating the versatility of these molecules in forming compounds with a broad spectrum of biological activities (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to the one can be investigated through techniques like X-ray diffraction, which reveals the crystalline structure and helps in understanding the solid-state properties of these materials (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be assessed through various synthetic and analytical methods. For instance, the synthesis of benzamides and their derivatives highlights the chemical versatility and potential pharmacological applications of these compounds (Patel & Patel, 2010).
科学的研究の応用
Synthesis and Chemical Properties
Microwave-Induced Synthesis of Antitumor Agents : A study detailed the microwave-induced synthesis of novel dihydro-1,5-benzodioxepines, showcasing their potential as antitumor agents. This process highlights the utility of benzodioxepine derivatives in developing compounds with significant activity against various cancer cell lines (Insuasty et al., 2008).
Synthesis of Copolymers : Research on the synthesis of copolymers involving N-phthalimidoethyl methacrylate demonstrates the versatility of related compounds in materials science. These polymers, characterized by various spectroscopic techniques, indicate the potential for creating novel materials with tailored properties (Jayakumar et al., 2000).
Biological Activity and Applications
Histone Deacetylase Inhibitors : A compound structurally related to benzodioxepines, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was identified as a histone deacetylase (HDAC) inhibitor with potential anticancer properties. This highlights the role of benzodioxepine derivatives in developing new therapeutic agents (Zhou et al., 2008).
Antimicrobial Activity : Derivatives of benzimidazol-1-yl-methyl-benzamide, which share a core structural motif with benzodioxepines, have been evaluated for their antimicrobial activity. This demonstrates the potential of such compounds in addressing bacterial and fungal infections (Sethi et al., 2016).
Potential Therapeutic Applications
Alzheimer's Disease Treatment : The development of 5-aroylindolyl-substituted hydroxamic acids, including compounds related to benzodioxepines, as selective HDAC6 inhibitors showcases their potential in ameliorating Alzheimer's disease phenotypes. These compounds offer a new avenue for treatment strategies (Lee et al., 2018).
CCR5 Antagonist for HIV : The synthesis of an orally active CCR5 antagonist, structurally similar to benzodioxepines, represents a significant advance in HIV treatment. This compound's practical synthesis method could facilitate the development of new drugs for managing HIV/AIDS (Ikemoto et al., 2005).
特性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,25)10-9-16-5-3-6-18(13-16)21(24)23-15-17-7-8-19-20(14-17)27-12-4-11-26-19/h3,5-8,13-14,25H,4,9-12,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRJLLAAYUFREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)


![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)


![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)


